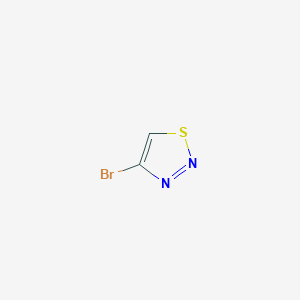
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one (CHCHI) is a chemical compound belonging to the class of organic compounds known as hydroxyindanes. It is a white solid that is insoluble in water, but soluble in organic solvents. CHCHI has a variety of applications in scientific research, as it has been used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Photonic Crystals
Photonic crystals are periodic structural materials that influence the propagation properties of photons. Researchers have explored the use of photonic crystals due to their excellent optical, electrical, and magnetic properties. Notably, biological photonic crystal structures found in butterfly wings, sea mouse bristles, peacock feathers, melon jellyfish epidermal cells, and weevil exoskeletons have inspired synthetic approaches . The preparation methods for photonic crystals include template-based techniques, self-assembly, electron beam evaporation, chemical vapor deposition, and more. These crystals find applications in sensors, solar cells, filters, and infrared stealth technology. Achieving high-precision, sensitive, angle-independent, and large-area uniform photonic crystals remains a key challenge.
Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligosaccharides composed of glucopyranoside units, have applications in drug delivery. Among them, β-cyclodextrin (with seven glucose units) is commonly used. Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability. Researchers explore their potential in targeted drug delivery systems, improving bioavailability and minimizing side effects .
Photocatalysis with ZnO Nanoparticles
Zinc oxide (ZnO) nanoparticles, with a direct band gap of 3.37 eV, exhibit high quantum efficiency and stability. Researchers have investigated their photocatalytic activity, especially on specific crystal planes. ZnO nanoparticles can efficiently degrade pollutants, making them valuable for environmental remediation .
properties
IUPAC Name |
2-(cyclohexanecarbonyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h4-5,8-10,18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDTYCGXFJRLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)





![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)

![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)

![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)